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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-chloro-4-methoxypyridine is a substituted pyridine derivative of significant

interest in medicinal chemistry and drug development. Its utility as a versatile building block

stems from the differential reactivity of its halogen substituents, allowing for selective

functionalization.[1] A thorough understanding of its spectroscopic properties is paramount for

unambiguous structural confirmation, quality control, and for monitoring its transformations in

chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromo-2-chloro-4-
methoxypyridine, grounded in experimental data and theoretical principles.

Molecular Structure and Key Features
The structural framework of 5-Bromo-2-chloro-4-methoxypyridine, with the IUPAC name 5-
bromo-2-chloro-4-methoxypyridine and CAS Number 880870-13-3, forms the basis for

interpreting its spectroscopic data.[2][3] The pyridine ring is an electron-deficient aromatic

system, and its electronic properties are further modulated by the presence of electron-

withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group. These
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substituents create a unique electronic environment that influences the chemical shifts in NMR

spectroscopy, vibrational modes in IR spectroscopy, and fragmentation patterns in mass

spectrometry.

Molecular Structure of 5-Bromo-2-chloro-4-methoxypyridine
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Caption: Molecular structure of 5-Bromo-2-chloro-4-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules.[4] For 5-Bromo-2-chloro-4-methoxypyridine, both ¹H and ¹³C NMR are essential

for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Bromo-2-chloro-4-methoxypyridine is characterized by its

simplicity, which is a direct reflection of the molecule's symmetry and substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-2-chloro-4-methoxypyridine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.34 Singlet 1H H-6

6.84 Singlet 1H H-3

3.97 Singlet 3H -OCH₃

Data obtained in CDCl₃ at 300 MHz.[3]

Interpretation:

H-6 Proton (δ 8.34): The proton at the 6-position of the pyridine ring appears as a singlet at a

downfield chemical shift. This is due to the deshielding effect of the adjacent electronegative

nitrogen atom and the overall electron-deficient nature of the pyridine ring.

H-3 Proton (δ 6.84): The proton at the 3-position also appears as a singlet. Its chemical shift

is upfield relative to the H-6 proton, influenced by the electron-donating methoxy group at the

4-position.

Methoxy Protons (δ 3.97): The three protons of the methoxy group are equivalent and

appear as a sharp singlet in the upfield region, which is characteristic of methoxy groups

attached to aromatic rings.[5]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of

the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-2-chloro-4-methoxypyridine
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Chemical Shift (δ, ppm) Assignment

162.5 C-4

160.8 C-2

158.5 C-6

108.0 C-5

~95-100 C-3

56.5 -OCH₃

Note: The chemical shift for C-3 is estimated based on analogous structures as it was not

explicitly reported in the primary source.[1]

Interpretation:

C-2 and C-4 (δ 160.8, 162.5): These carbons, directly attached to the electronegative

chlorine and oxygen atoms, respectively, are the most downfield.

C-6 (δ 158.5): This carbon, adjacent to the ring nitrogen, is also significantly deshielded.

C-5 (δ 108.0): The carbon atom bearing the bromine atom is shifted downfield due to the

halogen's inductive effect.

C-3: The carbon at the 3-position is expected to be the most upfield of the aromatic carbons

due to the shielding effect of the adjacent methoxy group.

Methoxy Carbon (δ 56.5): The carbon of the methoxy group appears in the typical upfield

region for such functionalities.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 5-Bromo-2-chloro-4-methoxypyridine displays characteristic

absorption bands.

Table 3: Key IR Absorption Bands for 5-Bromo-2-chloro-4-methoxypyridine
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Wavenumber (cm⁻¹) Assignment

3100 C-H aromatic stretch

2950, 2850 C-H aliphatic stretch

1580, 1470 C=C and C=N ring stretching

1250 C-O (asymmetric) stretch

1050 C-Cl stretch

680 C-Br stretch

Data from representative spectra of similar compounds.[1]

Interpretation:

The bands around 3100 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic

pyridine ring.

The absorptions at 2950 and 2850 cm⁻¹ correspond to the C-H stretching of the methoxy

group.

The strong bands in the 1470-1580 cm⁻¹ region are indicative of the C=C and C=N

stretching vibrations within the pyridine ring.

The band at 1250 cm⁻¹ is a key indicator of the C-O stretching of the aryl ether linkage.

The absorptions in the lower wavenumber region (1050 and 680 cm⁻¹) are characteristic of

the C-Cl and C-Br stretching vibrations, respectively.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and elemental composition of a compound.[4]

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-2-chloro-4-methoxypyridine
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m/z Assignment

221/223/225 [M]⁺ (Molecular Ion)

192/194/196 [M-CHO]⁺

112/114 [M-Br-CO]⁺

Interpretation:

The mass spectrum of 5-Bromo-2-chloro-4-methoxypyridine is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine

(⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[5] This results in a cluster

of peaks for the molecular ion and its fragments. The fragmentation pattern will likely involve

the loss of a methyl group, carbon monoxide, and the halogen atoms. High-resolution mass

spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental

composition with high accuracy.[4]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-chloro-4-methoxypyridine in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

standard 5 mm NMR tube.[5]

¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR

spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition

time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Chemical shifts are

referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-

decoupled pulse sequence. Typical acquisition parameters include a 30-45° pulse angle, an

acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]
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IR Data Acquisition
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

compound with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid or

soluble samples, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of

4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as electrospray ionization (ESI) or electron impact (EI). Acquire the spectrum

over an appropriate m/z range.

Spectroscopic Analysis Workflow

Sample Preparation Data Acquisition Data Analysis

5-Bromo-2-chloro-4-methoxypyridine

Dissolve in CDCl3

Prepare KBr pellet

Dissolve in MeOH/ACN
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FTIR Spectroscopy

Mass Spectrometry

Chemical Shifts & Multiplicities

Functional Group Identification

Molecular Weight & Fragmentation

Structural Confirmation

Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic analysis of 5-Bromo-2-chloro-4-
methoxypyridine.
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The spectroscopic data presented in this guide provide a robust framework for the identification

and characterization of 5-Bromo-2-chloro-4-methoxypyridine. The combination of ¹H NMR,

¹³C NMR, IR, and MS provides a detailed and unambiguous structural fingerprint of this

important synthetic intermediate. For researchers in drug discovery and development, a

thorough understanding of this data is crucial for ensuring the quality of starting materials and

for tracking the progress of chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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